

Gomisin E chemical structure and properties

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Compound of Interest		
Compound Name:	Gomisin E	
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Gomisin E: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gomisin E is a dibenzocyclooctadiene lignan isolated from the fruits of Schisandra chinensis, a plant with a long history in traditional medicine.[1] This compound has garnered scientific interest for its potential therapeutic properties, particularly its role as an inhibitor of Nuclear Factor of Activated T-cells (NFAT) transcription.[2] Emerging evidence also suggests its involvement in the modulation of key inflammatory signaling pathways, including Nuclear Factor-kappa B (NF-kB) and Mitogen-Activated Protein Kinase (MAPK). This technical guide provides a detailed overview of the chemical structure, physicochemical properties, and known biological activities of Gomisin E. It includes a compilation of quantitative data, detailed experimental protocols for its investigation, and visualizations of relevant signaling pathways and experimental workflows to support further research and drug development endeavors.

Chemical Structure and Properties

Gomisin E possesses a complex pentacyclic structure characteristic of dibenzocyclooctadiene lignans. Its chemical identity and properties are summarized below.

Chemical Identifiers



Identifier	Value	
IUPAC Name	(11R,12R,15R,24S,25S)-12-hydroxy-18,19,20-trimethoxy-11,12,24,25-tetramethyl-4,6,9,14-tetraoxapentacyclo[13.7.3.0 ³ ,7.0 ⁸ , ²² .0 ¹⁶ , ²¹]pentac osa-1,3(7),8(22),16,18,20-hexaen-13-one[3]	
Molecular Formula	C28H34O9[3]	
CAS Number	72960-21-5[4]	
PubChem CID	5317800[3]	
InChIKey	MLGBLGQFPHASJN-RKZUNUFISA-N[3]	
SMILES	C[C@H]1CC2=CC3=C(C4=C2C5=C(C(=C(C=C 5INVALID-LINKOC(=O)INVALID-LINK C">C@(C)O)OC)OC)OCO3[3]	

Physicochemical Properties

Property	- Value	Reference	
Molecular Weight	514.56 g/mol	[4]	
Monoisotopic Mass	514.22028266 Da	[3]	
Appearance	Solid powder	[4]	
XLogP3	4.7	[3]	
Hydrogen Bond Donor Count	1	[3]	
Hydrogen Bond Acceptor Count	9	[3]	
Rotatable Bond Count	3	[3]	
Solubility	Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone.[4][5]		

Biological Activity and Mechanism of Action



The primary reported biological activity of **Gomisin E** is the inhibition of NFAT transcription.[2] It is also hypothesized to possess anti-inflammatory and neuroprotective properties through the modulation of the NF-kB and MAPK signaling pathways, although direct and extensive studies on **Gomisin E** are less common compared to other gomisins.[1]

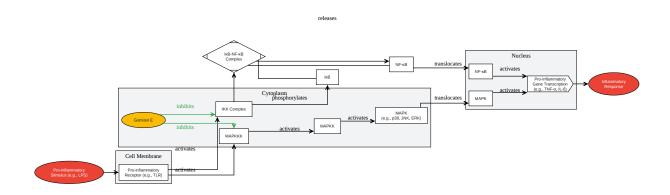
Quantitative Biological Data

Biological Target	Assay	Cell Line	IC50	Reference
NFAT Transcription	Not Specified	Not Specified	4.73 μΜ	[2][4]

Signaling Pathways

Gomisin E is thought to exert its anti-inflammatory effects by inhibiting the pro-inflammatory NF-kB and MAPK signaling pathways. A simplified representation of this proposed mechanism is provided below.





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Hypothesized anti-inflammatory mechanism of Gomisin E.

Experimental Protocols

The following sections detail generalized experimental protocols for the extraction, isolation, and biological evaluation of **Gomisin E**. These protocols are based on established methods for lignans from Schisandra species and may require optimization for specific experimental conditions.

Extraction and Isolation of Gomisin E from Schisandra chinensis



A multi-step approach involving extraction and chromatographic separation is typically employed for the isolation of **Gomisin E**.

Extraction:

- Material: Dried and powdered fruits of Schisandra chinensis.
- Solvent: 95% Ethanol.
- Procedure: Macerate the powdered plant material in 95% ethanol at room temperature for 72 hours. Repeat the extraction process three times to ensure exhaustive extraction.
 Combine the ethanol extracts and concentrate under reduced pressure using a rotary evaporator to obtain the crude extract.

Solvent Partitioning:

 Procedure: Suspend the crude extract in water and partition successively with petroleum ether, chloroform, and ethyl acetate. The chloroform fraction, which is typically rich in lignans, is collected and concentrated.

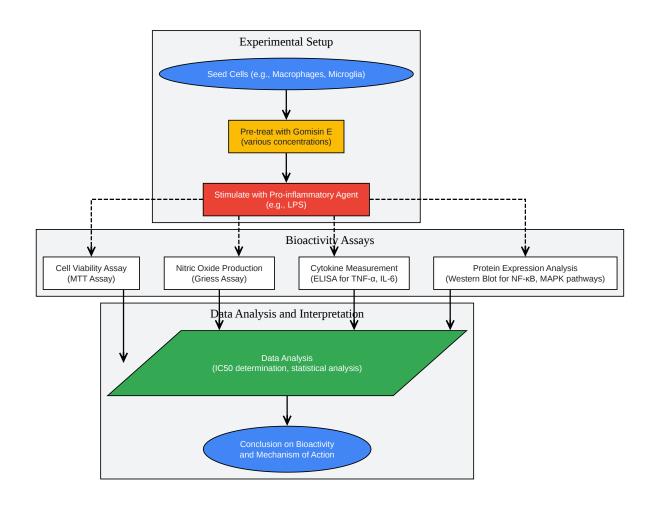
Chromatographic Purification:

- Silica Gel Column Chromatography: Subject the chloroform fraction to silica gel column chromatography, eluting with a gradient of hexane and ethyl acetate. Monitor fractions using Thin-Layer Chromatography (TLC).
- Sephadex LH-20 Column Chromatography: Pool the lignan-rich fractions and further purify using a Sephadex LH-20 column with methanol as the eluent.
- Preparative High-Performance Liquid Chromatography (HPLC): The final purification is achieved using preparative HPLC with a C18 column and a water/acetonitrile gradient.

In Vitro Bioactivity Assays

A general workflow for assessing the in vitro bioactivity of **Gomisin E** is outlined below.





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